

Comparative analysis of ACP-5862 and ibrutinib metabolites

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A Comparative Analysis of ACP-5862 and Ibrutinib Metabolites

This guide provides a detailed comparative analysis of the metabolites of two key Bruton's tyrosine kinase (BTK) inhibitors: **ACP-5862**, the major active metabolite of acalabrutinib, and the metabolites of ibrutinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their metabolic pathways, quantitative data, and the experimental methods used for their characterization.

Introduction

Ibrutinib, the first-in-class BTK inhibitor, and acalabrutinib, a next-generation inhibitor, are both crucial in the treatment of B-cell malignancies.[1][2] Their metabolism, however, yields different profiles of active and inactive byproducts that can influence their efficacy and safety. Acalabrutinib is extensively metabolized, with ACP-5862 (also known as M27) being its major active metabolite in human circulation.[2][3] Ibrutinib is also subject to extensive metabolism, primarily by cytochrome P450 enzymes, leading to several metabolites, with one major active metabolite.[4][5] Understanding the comparative metabolic profiles of ACP-5862 and ibrutinib's metabolites is essential for optimizing therapeutic strategies and managing drug-drug interactions.

Comparative Quantitative Data

The following tables summarize the key quantitative data related to the formation and activity of **ACP-5862** and the primary active metabolite of ibrutinib.



Table 1: Metabolic Formation and Clearance

Parameter	ACP-5862 (from Acalabrutinib)	Ibrutinib Metabolites	Reference
Primary Metabolizing Enzyme	CYP3A4	CYP3A4/5, CYP2D6 (minor)	[2][4][5]
Major Active Metabolite	ACP-5862 (M27)	M37 (PCI-45227)	[4][5]
Other Notable Metabolites	-	M34, M25, Dihydrodiol-ibrutinib	[4][5][6]
Formation Km (µM)	2.78	Not explicitly stated	[2]
Formation Vmax (pmol/pmol CYP3A/min)	4.13	Not explicitly stated	[2]
Intrinsic Clearance (µL/min/mg)	23.6	Not explicitly stated	[2]

Table 2: Pharmacological Activity of Major Active Metabolites

Parameter	ACP-5862	Ibrutinib Active Metabolite (M37)	Reference
Target	Bruton's Tyrosine Kinase (BTK)	Bruton's Tyrosine Kinase (BTK)	[7][8]
IC50 (nM)	5.0	~15 times less potent than ibrutinib	[7][8]
Relative Potency (vs. Parent Drug)	~2-fold lower potency than acalabrutinib	15-fold lower inhibitory activity than ibrutinib	[2][8]
Kinase Selectivity	High, similar to acalabrutinib	Not explicitly stated	[2][3]

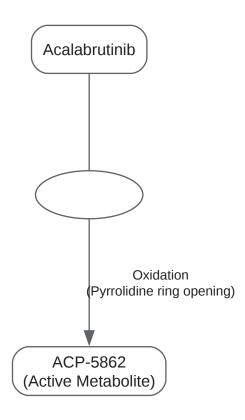


Metabolic Pathways

The metabolic pathways of acalabrutinib to **ACP-5862** and ibrutinib to its major metabolites are primarily mediated by the cytochrome P450 system, particularly CYP3A4.

Acalabrutinib to ACP-5862 Metabolic Pathway

Acalabrutinib undergoes oxidation by CYP3A4, which results in the opening of its pyrrolidine ring to form the active metabolite **ACP-5862**.[9]



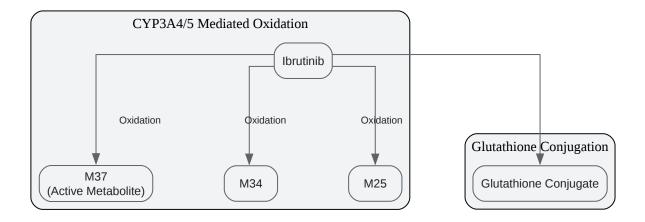
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Acalabrutinib Metabolic Pathway

Ibrutinib Metabolic Pathway

Ibrutinib is metabolized through several pathways, with oxidation by CYP3A4/5 being the most significant. This leads to the formation of its primary active metabolite, M37, as well as other metabolites like M34 and M25.[4][5] Ibrutinib also undergoes metabolism via glutathione (GSH) conjugation.[10][11]





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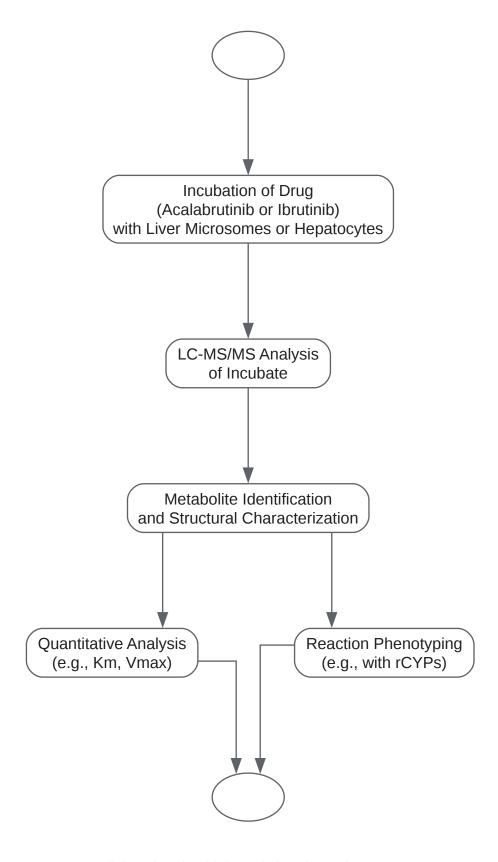
Ibrutinib Metabolic Pathways

Experimental Protocols

The characterization of **ACP-5862** and ibrutinib metabolites has been achieved through a series of in vitro experiments. The general workflow for these studies is outlined below.

In Vitro Metabolite Identification Workflow





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Experimental Workflow for Metabolite Analysis



Incubation with Human Liver Microsomes/Hepatocytes

- Objective: To generate metabolites in a system that mimics hepatic metabolism.
- Protocol Summary:
 - The parent drug (acalabrutinib or ibrutinib) is incubated with human liver microsomes or primary human hepatocytes.[4][12]
 - The incubation mixture typically contains a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system to support CYP450 enzyme activity.[4]
 - Incubations are carried out at 37°C for a specified period (e.g., 20 minutes to 24 hours).[4]
 [13]
 - Control incubations without the NADPH-regenerating system are performed to distinguish enzymatic from non-enzymatic degradation.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- Objective: To separate, detect, and identify the metabolites formed during incubation.
- Protocol Summary:
 - Following incubation, the reaction is quenched (e.g., with acetonitrile).
 - The samples are then analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.[5][12]
 - The chromatographic separation allows for the resolution of the parent drug from its various metabolites.
 - The mass spectrometer provides accurate mass measurements and fragmentation patterns, which are used to elucidate the structures of the metabolites.[13]

Recombinant CYP (rCYP) Reaction Phenotyping



- Objective: To identify the specific CYP450 enzymes responsible for the formation of each metabolite.
- Protocol Summary:
 - The parent drug is incubated with a panel of individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6).
 - The formation of metabolites is monitored to determine which enzymes are catalytically active. For ACP-5862, rCYP reaction phenotyping indicated that CYP3A4 was responsible for its formation and metabolism.[2][3]

Conclusion

The metabolic profiles of acalabrutinib and ibrutinib show both similarities and key differences. Both drugs are primarily metabolized by CYP3A4, leading to the formation of major active metabolites. However, the specific metabolites and their relative potencies differ. **ACP-5862**, the major active metabolite of acalabrutinib, retains significant BTK inhibitory activity, contributing to the overall efficacy of the parent drug.[3] The primary active metabolite of ibrutinib, M37, is considerably less potent than ibrutinib itself.[8] Furthermore, ibrutinib has a more complex metabolic pathway involving multiple oxidative metabolites and a glutathione conjugation route.[4][10] These distinctions in metabolism are critical for understanding the clinical pharmacology of these agents, including their potential for drug-drug interactions and their overall therapeutic indices.

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